molecular formula C3H8N2O2S B1338476 1,2,6-Thiadiazinane 1,1-dioxide CAS No. 67104-89-6

1,2,6-Thiadiazinane 1,1-dioxide

Cat. No. B1338476
CAS RN: 67104-89-6
M. Wt: 136.18 g/mol
InChI Key: VODZRKXBWJKZLE-UHFFFAOYSA-N
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Description

1,2,6-Thiadiazinane 1,1-dioxide is a chemical compound that belongs to the class of thiadiazinanes, which are characterized by a six-membered ring containing nitrogen and sulfur atoms. The 1,1-dioxide refers to the presence of two oxygen atoms double-bonded to the sulfur atom in the ring. This moiety is of interest due to its potential pharmacological properties and its use as a building block in organic synthesis.

Synthesis Analysis

The synthesis of 1,2,6-thiadiazinane 1,1-dioxides can be achieved through various methods. One approach involves the reaction of sulfuryl chloride with chloroethylamine or chloropropylamine hydrochlorides, followed by treatment with a primary amine and triethylamine, and ring closure with potassium carbonate in DMSO . Another method includes the preparation of 1,2,4-thiadiazinane 1,1-dioxides from β-aminoethane sulfonamides using a SuFEx type reaction with methylene donors such as dichloromethane, dibromomethane, and formaldehyde .

Molecular Structure Analysis

The molecular structure of 1,2,6-thiadiazinane 1,1-dioxides has been characterized by various spectroscopic techniques. For instance, the X-ray structure of a related compound, 4-amino-7,8-dioxo-5,6,7,8-tetrahydro-1H-pyrazino[2,3-c]-1,2,6-thiadiazine-2,2-dioxide, reveals a three-dimensional network of hydrogen bonds involving all oxygen and nitrogen atoms with an H3O+ ion counteracting the final charge of the fused system . The crystallographic data of another derivative, 4-amino-1,7-diethyl-6-methylpyrazino[2,3-c][1,2,6]thiadiazine 2,2-dioxide, provides insights into the spatial arrangement of substituents around the heterocycle .

Chemical Reactions Analysis

The reactivity of 1,2,6-thiadiazinane 1,1-dioxides and their derivatives has been explored in various chemical reactions. These compounds can undergo nucleophilic substitution, amination, aldol-type condensation, oxidation, and hydrolysis . The synthesis of nucleosides from 3,6-dihydro-2H-1,2,6-thiadiazin-1,1-dioxides has also been reported, which contributes to the understanding of the stereochemistry of these nucleoside types .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,6-thiadiazinane 1,1-dioxides are influenced by their molecular structure. The pKa values, UV spectra, and NMR data provide information about the electronic environment and the stability of these compounds . Tautomerism, which is the ability of a chemical compound to exist in two or more interconvertible forms, has been studied using UV, 1H, 13C, and 15N NMR spectroscopies, revealing the influence of solvent, temperature, and substituents on the tautomeric equilibrium . Additionally, the study of rotational isomerism in glucopyranosides of methyl-1,2,6-thiadiazin-3(2H)-one 1,1-dioxides has provided insights into the dynamic behavior of these molecules in solution .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : N-substituted 1,2,6-thiadiazinane 1,1-dioxides have been synthesized from primary amines, offering a route for producing a variety of derivatives through the reaction of sulfuryl chloride with chloroethylamine or chloropropylamine hydrochlorides, followed by treatment with a primary amine and ring closure (Johnson, Jewell, & Lee, 2003).
  • Novel Synthesis via SuFEx Type Reaction : The preparation of 1,2,4-thiadiazinane 1,1-dioxides involves the reaction of β-aminoethane sulfonamides with dichloromethane, dibromomethane, and formaldehyde as methylene donors, highlighting a unique synthesis method (Khumalo et al., 2018).
  • Rotational Isomerism : Studies on glucopyranosides of methyl-1,2,6-thiadiazin-3(2H)-one 1,1-dioxides have revealed insights into rotational isomerism, a significant aspect in understanding their chemical behavior (Goya, Martínez, & Jimeno, 1990).

Applications in Medicinal Chemistry

  • Chiral 1,3-Diamines Synthesis : The use of rhodium/sulfur-olefin complex for the asymmetric arylation of cyclic N-Sulfonyl Imines, including 1,2,6-thiadiazinane 1,1-dioxide-type cyclic imines, leads to the production of chiral 1,3-diamines, a valuable class of compounds in medicinal chemistry (Wu & Xu, 2019).
  • Alzheimer's Disease Treatment : this compound derivatives, specifically verubecestat, have been evaluated as β-site amyloid precursor proteincleaving enzyme 1 inhibitors for the potential treatment of Alzheimer's Disease (Scott et al., 2016).

Reactivity and Structural Studies

  • Tautomerism Studies : Investigations into the tautomerism of substituted 2H-1,2,6-thiadiazin-3-one 1,1-dioxides provide essential insights into their structural and reactive properties, contributing to the understanding of their utility in various applications (Elguero et al., 1988).
  • Novel Bicyclic Thiomorpholines : The preparation of novel bridged bicyclic thiomorpholines, derived from 1,2,6-thiadiazinane 1,1-dioxides, has proven beneficial as building blocks in medicinal chemistry, highlighting their versatility in synthesizing biologically active compounds (Walker & Rogier, 2013).

properties

IUPAC Name

1,2,6-thiadiazinane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O2S/c6-8(7)4-2-1-3-5-8/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODZRKXBWJKZLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNS(=O)(=O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00497077
Record name 1lambda~6~,2,6-Thiadiazinane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00497077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

67104-89-6
Record name 1lambda~6~,2,6-Thiadiazinane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00497077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1lambda6,2,6-thiadiazinane-1,1-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can 1,2,6-Thiadiazinane 1,1-dioxide derivatives be used as building blocks for other chiral molecules?

A1: Yes, research suggests that chiral 1,3-diamines can be synthesized from this compound derivatives. A rhodium-catalyzed asymmetric arylation of six-membered this compound-type cyclic imines with arylboronic acids has been shown to produce highly optically active sulfamides (95-99% ee) []. These sulfamides can then be readily transformed into various chiral 1,3-diamines through simple functional group transformations.

Q2: What are the potential applications of this compound derivatives in materials science?

A2: Studies indicate that some this compound derivatives exhibit promising properties for non-linear optical (NLO) materials []. Theoretical calculations using Density Functional Theory (DFT) at the B3LYP/6–31G (d,p) level have shown that specific derivatives possess a high first hyperpolarizability (βtot), a key parameter for NLO materials. This suggests their potential use in optoelectronic devices.

Q3: How can the electron-donating ability of this compound derivatives be modified?

A3: The electron-donating ability of these compounds can be tuned by attaching different functional groups to the core structure. For example, linking a tetrathiafulvalene (TTF) unit to the this compound ring significantly influences its electrochemical properties []. The electron donor ability of these TTF-linked derivatives can be measured by cyclic voltammetry, allowing researchers to fine-tune their properties for specific applications.

Q4: What synthetic routes are available for synthesizing 1,2,6-Thiadiazinane 1,1-dioxides?

A4: One common approach involves the reaction of primary amines with specific reagents to form the cyclic sulfamide structure []. For example, reacting a primary amine with chlorosulfonyl isocyanate followed by tert-butyl alcohol generates an open-chain sulfamide. This intermediate can then be cyclized under basic conditions and deprotected to yield the desired this compound derivative [].

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